molecular formula C11H16Cl2N2O B13753375 6'-Chloro-2-(dimethylamino)-o-acetotoluidide, hydrochloride CAS No. 77966-55-3

6'-Chloro-2-(dimethylamino)-o-acetotoluidide, hydrochloride

Cat. No.: B13753375
CAS No.: 77966-55-3
M. Wt: 263.16 g/mol
InChI Key: XCTYZADKEVEHPX-UHFFFAOYSA-N
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Description

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium chloride: is an organic compound that belongs to the class of substituted anilines. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium chloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines with various functional groups.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.

Industry:

Mechanism of Action

The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

  • 2-chloro-6-methylaniline
  • 2-amino-3-chlorotoluene
  • 6-chloro-o-toluidine

Comparison:

Properties

CAS No.

77966-55-3

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.16 g/mol

IUPAC Name

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium;chloride

InChI

InChI=1S/C11H15ClN2O.ClH/c1-8-5-4-6-9(12)11(8)13-10(15)7-14(2)3;/h4-6H,7H2,1-3H3,(H,13,15);1H

InChI Key

XCTYZADKEVEHPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C[NH+](C)C.[Cl-]

Origin of Product

United States

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